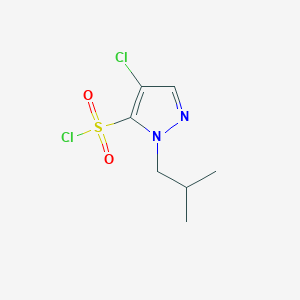

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N2O2S/c1-5(2)4-11-7(14(9,12)13)6(8)3-10-11/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTUXEQBVSWCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C=N1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190458 | |

| Record name | 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-43-1 | |

| Record name | 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-methylpropyl)-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Disulfide Intermediate Oxidation

The most industrially viable method involves the oxidation of a pyrazole disulfide precursor. As detailed in EP0727424A2 , 4-chloro-1-isobutyl-1H-pyrazole-5-disulfide is treated with aqueous hydrochloric acid (HCl) and hydrogen peroxide ($$ \text{H}2\text{O}2 $$) under controlled conditions. This single-step reaction replaces hazardous chlorine gas with safer reagents, achieving yields exceeding 99%.

Reaction Scheme:

$$

\text{Disulfide (XI)} + \text{HCl} + \text{H}2\text{O}2 \rightarrow \text{Sulfonyl Chloride (V)}

$$

Key steps include:

Sulfonic Acid Chlorination

An alternative route involves chlorination of the corresponding sulfonic acid using phosphorus pentachloride ($$ \text{PCl}5 $$) or thionyl chloride ($$ \text{SOCl}2 $$). While less common in industrial settings due to lower yields (~70–80%), this method is noted for its simplicity:

$$

\text{Sulfonic Acid} + \text{PCl}5 \rightarrow \text{Sulfonyl Chloride} + \text{POCl}3 + \text{HCl}

$$

Reaction conditions typically require anhydrous environments and temperatures of 60–80°C.

Optimization of Reaction Parameters

Stoichiometry and Reagent Selection

The molar ratio of HCl and $$ \text{H}2\text{O}2 $$ critically influences conversion efficiency. Excess HCl (6–8 equivalents) ensures complete oxidation of the disulfide bond, while $$ \text{H}2\text{O}2 $$ acts as an oxidizing agent without generating toxic byproducts. Substituting $$ \text{H}2\text{O}2 $$ with chlorine gas reduces safety risks but is less cost-effective.

Temperature and Solvent Effects

Optimal reaction temperatures range from 25°C to 45°C, balancing reaction rate and exothermicity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may complicate purification. Non-halogenated solvents (e.g., toluene) are preferred for large-scale synthesis.

Purification and Yield

Post-reaction extraction with dichloromethane and drying over anhydrous magnesium sulfate yields the product in >95% purity. Recrystallization from hexane or ethyl acetate further elevates purity to 99%, as reported by commercial suppliers.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 1.12 (d, $$ J = 6.8 $$ Hz, 6H, isobutyl CH$$ _3 $$), 2.48 (m, 1H, isobutyl CH), 3.98 (d, $$ J = 7.2 $$ Hz, 2H, NCH$$ _2 $$), 6.52 (s, 1H, pyrazole H).

- IR (KBr) : 1375 cm$$ ^{-1} $$ (S=O asymmetric stretch), 1170 cm$$ ^{-1} $$ (S=O symmetric stretch).

- Mass Spectrometry : m/z 257.14 [M]$$ ^+ $$, consistent with the molecular formula.

Purity and Stability

The compound is hygroscopic and requires storage under inert atmosphere at 2–8°C. Thermal decomposition occurs above 150°C, necessitating cautious handling during prolonged reactions.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Safety |

|---|---|---|---|---|

| Disulfide Oxidation | HCl, $$ \text{H}2\text{O}2 $$ | 99% | >95% | High |

| Sulfonic Acid Chlorination | $$ \text{PCl}_5 $$ | 80% | 85–90% | Moderate (HCl gas) |

The disulfide oxidation method outperforms alternatives in yield and safety, making it the preferred industrial approach.

Industrial Applications and Scalability

4-Chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride is a precursor to sulfonylurea herbicides like pyrazosulfuron-ethyl. Its synthesis has been scaled to multi-kilogram batches by vendors such as BLD Pharm and ChemScene, which employ continuous flow reactors to maintain temperature control and reagent efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to form sulfinyl or sulfhydryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation.

Sulfinyl or Sulfhydryl Derivatives: Formed by reduction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The sulfonyl chloride group in 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride makes it an excellent electrophile for various nucleophilic substitution reactions. It can be used to synthesize a variety of derivatives that may exhibit enhanced biological activity.

Key Synthetic Routes

- Nucleophilic Substitution : The sulfonyl chloride can react with amines or alcohols to form sulfonamides or sulfonate esters, respectively.

- Formation of Pyrazole Derivatives : By reacting with different nucleophiles, various pyrazole derivatives can be synthesized, which may have distinct pharmacological properties.

Pharmacological Applications

Research indicates that compounds containing the pyrazole moiety have diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Therapeutic Areas

- Anticancer Activity : Some derivatives of pyrazole compounds have shown potential as anticancer agents, particularly in targeting androgen receptor-dependent cancers such as prostate cancer .

- Antimicrobial Properties : Studies have demonstrated that certain pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

- Neurological Disorders : The potential neuroprotective effects of pyrazole derivatives are being explored for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study explored the efficacy of a derivative of 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride as a selective androgen receptor modulator (SARM). Results indicated that the compound inhibited the growth of prostate cancer cells in vitro, suggesting its potential use in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized pyrazole derivatives. The study reported that specific compounds derived from 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride demonstrated significant activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Pyrazole Derivatives

*Hypothetical data inferred from substituent effects.

Biologische Aktivität

4-Chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-43-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride typically involves the chlorination of the corresponding pyrazole precursor followed by sulfonylation. The synthetic routes are optimized for yield and purity, often utilizing reagents such as chlorosulfonic acid in controlled environments.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride, exhibit significant antimicrobial properties. A study evaluated various pyrazole-sulfonamide compounds for their in vitro antimicrobial activities against several pathogenic microorganisms. Notably, compounds with sulfonamide moieties demonstrated enhanced antibacterial activity.

| Compound | Microorganism Tested | MIC (µg/mL) |

|---|---|---|

| 4g | Staphylococcus aureus | 62.5 |

| 4f | Candida albicans | 62.5 |

| 3a | Saccharomyces cerevisiae | 62.5 |

The results indicated that the presence of the sulfonamide group synergistically enhances the antimicrobial efficacy of pyrazole derivatives .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazoles have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In a comparative study, several pyrazole derivatives were shown to have IC50 values indicating their potency against COX enzymes:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| 150a | 5.40 | 0.01 |

| 150d | >2000 | >2000 |

These findings suggest that certain derivatives may act as selective COX-2 inhibitors, offering therapeutic potential in treating inflammatory conditions .

The biological activity of 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride is attributed to its ability to interact with specific molecular targets within microbial and inflammatory pathways. The sulfonamide group is believed to enhance binding affinity to target proteins, leading to inhibition of essential biological functions in pathogens and inflammatory mediators .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

- Antimicrobial Efficacy : A series of clinical trials evaluated the effectiveness of pyrazole derivatives against common bacterial infections, demonstrating significant reductions in pathogen load.

- Anti-inflammatory Trials : Clinical assessments of pyrazole-based compounds for chronic inflammation showed promising results in reducing symptoms and improving patient outcomes compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves refluxing precursor compounds (e.g., chloranil as an oxidizing agent) in xylene for 25–30 hours . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux conditions), and purification via recrystallization (e.g., methanol). Catalysts such as Na₂SO₄ for drying and NaOH for layer separation are critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : IR spectroscopy identifies sulfonyl chloride groups (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole ring vibrations. NMR (¹H/¹³C) confirms the isobutyl group (δ ~0.9–1.2 ppm for CH₃ and δ ~2.0–2.5 ppm for CH₂). Mass spectrometry validates molecular weight (e.g., Cl and SO₂Cl fragments). Cross-referencing with literature melting points and spectral databases ensures accuracy .

Q. What safety protocols are essential when handling 4-chloro-1-isobutyl-1H-pyrazole-5-sulfonyl chloride in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to its reactive sulfonyl chloride group. Work in a fume hood to avoid inhalation. Storage should be in anhydrous conditions to prevent hydrolysis. Consult GHS guidelines for emergency measures (e.g., rinsing exposed skin with water and seeking medical attention) .

Advanced Research Questions

Q. How can steric hindrance from the isobutyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bulky isobutyl group at the 1-position may slow sulfonyl chloride reactivity by hindering nucleophile access. Comparative studies with less hindered analogs (e.g., methyl-substituted derivatives) can quantify steric effects via kinetic assays. Solvent polarity adjustments (e.g., DMF vs. xylene) may mitigate steric limitations .

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Repurification via column chromatography or recrystallization (e.g., methanol/water mixtures) followed by HPLC purity checks (≥95%) ensures consistency. Collaborative inter-laboratory validation using standardized protocols (e.g., identical heating rates for melting point determination) is recommended .

Q. How can derivatives of this compound be designed to explore structure-activity relationships (SAR) in antimicrobial assays?

- Methodological Answer : Introduce substituents at the 4-chloro or 5-sulfonyl positions (e.g., aryl, fluorophenyl groups) to modulate electronic and steric properties. Biological testing should follow OECD guidelines, using in vitro models (e.g., bacterial MIC assays) and in vivo toxicity profiling. Reference isostructural analogs (e.g., 4-fluorophenyl derivatives) for comparative SAR analysis .

Q. What experimental approaches optimize reaction yields when scaling up synthesis?

- Methodological Answer : Use design of experiments (DoE) to test variables: solvent volume (10–15 mL/mmol), catalyst loading (1–2 eq.), and reflux duration (24–48 hours). Real-time monitoring via TLC or in-situ IR identifies reaction completion. Pilot-scale trials under controlled conditions (e.g., inert atmosphere) minimize side reactions .

Q. How does the sulfonyl chloride group’s reactivity compare with other sulfonating agents in heterocyclic systems?

- Methodological Answer : Compared to tosyl chloride, this compound’s pyrazole ring may enhance electrophilicity due to electron-withdrawing effects. Competitive reactions with amines or alcohols under varying pH (e.g., NaHCO₃ vs. Et₃N) can quantify reactivity. Kinetic studies (e.g., UV-Vis monitoring of substitution rates) provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.